tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-bromo-4-fluoropyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrFNO2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5H2,1-3H3/t6-,7+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFICPINAPXXEHE-NKWVEPMBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate typically proceeds via:
- Starting material: A suitably protected pyrrolidine or pyrrolidine precursor, often bearing a tert-butyl carbamate (Boc) protecting group on the nitrogen.
- Halogenation: Introduction of a bromine atom at the 3-position via electrophilic bromination or halogenation of an alkene or suitable precursor.
- Fluorination: Installation of the fluorine atom at the 4-position, often through nucleophilic fluorination or fluorobromination techniques.
- Stereochemical control: Ensuring the cis configuration between the 3-bromo and 4-fluoro substituents on the pyrrolidine ring.
Detailed Preparation Methods
Bromofluorination of Alkenes
A key step for preparing sp^3-enriched fluoro-bromo derivatives involves bromofluorination of alkenes. For example, as reported by Grygorenko et al., the reaction of alkenes with N-bromosuccinimide (NBS) and triethylamine-trihydrofluoride (Et3N·3HF) in dichloromethane at low temperature (5 °C) leads to regioselective addition of bromine and fluorine across the double bond following Markovnikov’s rule. This method provides access to β-fluoro bromides with high selectivity and yields (up to 64-66%).
- Reaction conditions:
- Alkene dissolved in CH2Cl2
- Addition of Et3N·3HF at 5 °C
- Slow addition of NBS portionwise
- Stirring overnight at room temperature
- Workup by quenching in ice-water and extraction
This approach can be adapted to cyclic substrates, such as pyrrolidine derivatives, to install bromine and fluorine substituents at adjacent carbons.
Use of tert-Butyl Carbamate Protected Pyrrolidines
The starting pyrrolidine ring is typically protected at the nitrogen with a tert-butyl carbamate (Boc) group to prevent side reactions and facilitate purification. For example, tert-butyl 3-oxoazetidine-1-carboxylate and tert-butyl 4-oxopiperidine-1-carboxylate have been used as precursors for similar ring systems.
- The Boc group is stable under bromofluorination conditions.
- After halogenation, the Boc-protected intermediate can be purified by column chromatography.
Stereochemical Control and Diastereoselectivity
The cis configuration of the 3-bromo and 4-fluoro substituents is achieved by controlling the reaction conditions and the substrate stereochemistry. The bromofluorination reaction proceeds with stereospecificity due to the cyclic nature of the substrate and the reaction mechanism, favoring the cis isomer.
- Diastereomeric ratios can be monitored by NMR spectroscopy, often using ^1H and ^19F NMR.
- Purification by preparative chromatography allows isolation of the desired cis isomer.
Subsequent Functional Group Transformations
Further transformations may include:
- Oxidative chlorination or substitution reactions on intermediates to modify functional groups.
- Coupling reactions to attach other moieties if the target compound is a building block for more complex molecules.
- Deprotection of Boc group if free amine is needed.
Example Synthetic Procedure Summary
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1 | Alkene substrate + Et3N·3HF + NBS in CH2Cl2 at 5 °C | Bromofluorination yielding β-fluoro bromide | High regio- and stereoselectivity |
| 2 | Workup with ice-water, extraction with organic solvent | Isolation of bromofluorinated intermediate | Purification by column chromatography |
| 3 | Purification by silica gel chromatography | Separation of cis isomer | Diastereomeric purity confirmed by NMR |
| 4 | Optional deprotection or further functionalization | Final this compound | Ready for use as synthetic intermediate |
Analytical and Characterization Data
- NMR Spectroscopy: ^1H, ^13C, and ^19F NMR confirm substitution pattern and stereochemistry.
- Mass Spectrometry: High-resolution ESI-MS confirms molecular weight.
- Chromatography: TLC and HPLC (including chiral HPLC) assess purity and diastereomeric ratio.
- Yield: Typically moderate to good (40-70%) depending on substrate and conditions.
Research Findings and Literature Support
- Grygorenko et al. describe a robust bromofluorination method applicable to various alkenes, which can be adapted for cyclic amine derivatives like pyrrolidines.
- Other medicinal chemistry literature reports the use of Boc-protected pyrrolidine intermediates undergoing selective halogenation and fluorination steps to yield halogenated pyrrolidine carboxylates with defined stereochemistry.
- The stereochemical outcome and purity are critical for biological applications, and the methods provide reliable access to cis-configured products.
Summary Table of Key Preparation Parameters
| Parameter | Description | Typical Conditions / Values |
|---|---|---|
| Starting material | Boc-protected pyrrolidine or alkene precursor | tert-Butyl pyrrolidine-1-carboxylate derivatives |
| Halogenating agent | N-bromosuccinimide (NBS) | 1.2 equivalents |
| Fluorinating agent | Triethylamine-trihydrofluoride (Et3N·3HF) | 2.5 equivalents |
| Solvent | Dichloromethane (CH2Cl2) | Anhydrous, dry |
| Temperature | 5 °C (addition), then room temperature overnight | Controlled cooling and stirring |
| Diastereoselectivity | cis isomer favored | Confirmed by NMR |
| Yield | Moderate to good | 40-70% |
| Purification | Silica gel chromatography | PE/EA gradient |
Chemical Reactions Analysis
tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine or fluorine atoms.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include strong bases like sodium hydride, reducing agents like lithium aluminum hydride, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate is widely used in scientific research, particularly in:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound is used in the study of enzyme interactions and protein modifications.
Medicine: It is explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Mechanism of Action
The mechanism of action of tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms in the compound can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The tert-butyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
Table 1: Key Structural Analogues and Their Features
- Halogen vs. Azide/Triazole : Bromine and fluorine in the target compound enhance electrophilicity and lipophilicity, favoring nucleophilic substitution or cross-coupling reactions. In contrast, azide (N₃) and triazole substituents (e.g., compound 7 and 3a/b) enable bioorthogonal click chemistry for rapid ligand assembly .
- Spiro vs. Linear Frameworks : Spiro-fused dihydrouracils () diverge significantly by integrating a uracil ring, expanding π-conjugation and hydrogen-bonding capacity for CNS receptor interactions .
Physicochemical and Spectroscopic Properties
- Lipophilicity : The bromo-fluoro substituents increase logP compared to azide or triazole analogues, enhancing membrane permeability. For example, tert-butyl 3-azidopyrrolidine-1-carboxylate (logP ≈ 1.2) is less lipophilic than the target compound (estimated logP > 2.0) .
- NMR Signatures :
- ¹⁹F NMR : The target compound’s fluorine resonance appears near -120 ppm (typical for aliphatic C-F), distinct from aryl-fluorine signals in triazole derivatives (e.g., -110 ppm in 3a) .
- ¹H NMR : The cis-configuration causes distinct coupling patterns (e.g., J₃,4 ≈ 5–7 Hz) versus trans-isomers (J > 10 Hz) .
Biological Activity
tert-Butyl cis-3-bromo-4-fluoropyrrolidine-1-carboxylate is a chemical compound with significant biological activity, primarily due to its interactions with various enzymes and receptors. This compound is characterized by its unique molecular structure, which includes a pyrrolidine ring and halogen substituents that enhance its reactivity and binding capabilities. This article delves into the biological activity of this compound, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
The chemical formula of this compound is , with a molecular weight of approximately 268.13 g/mol. The presence of bromine and fluorine atoms in its structure imparts unique chemical properties that are significant in various biological contexts.
| Property | Value |
|---|---|
| Molecular Formula | C9H15BrFNO2 |
| Molecular Weight | 268.13 g/mol |
| CAS Number | 1818847-23-2 |
| Structure | Pyrrolidine derivative |
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The compound's bromine and fluorine substituents are known to enhance binding affinity and selectivity towards active sites on target proteins, making it a candidate for therapeutic applications.
Enzyme Interactions
Research indicates that this compound can modulate enzyme activity through competitive inhibition. The presence of the tert-butyl group contributes steric hindrance, influencing the binding dynamics and selectivity towards various enzymes. Studies have utilized techniques such as surface plasmon resonance and enzyme assays to assess binding affinities and kinetics, providing insights into its potential as an enzyme inhibitor.
Therapeutic Applications
The compound has been explored for its potential in drug development, particularly as an inhibitor for specific enzymes involved in disease pathways. Its ability to inhibit enzyme activity positions it as a candidate for treating conditions where enzyme modulation is beneficial, such as cancer and inflammatory diseases.
Case Studies
- Cancer Research : In studies involving cancer cell lines, this compound demonstrated significant inhibitory effects on tumor growth by targeting specific kinases involved in cell proliferation. For instance, compounds with similar structures have shown IC50 values in the nanomolar range against various cancer cell lines .
- Inflammation Models : In models of inflammation, this compound was tested for its ability to modulate cytokine production. For example, it was administered to murine models to assess its impact on IL-6 levels post-stimulation with TLR7 agonists. Results indicated a dose-dependent reduction in inflammatory markers .
Table 2: Summary of Biological Activity Studies
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
